N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothieno pyrimidine core with a dimethylphenyl group and a sulfanylacetamide moiety, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Attachment of the Dimethylphenyl Group: This step can be achieved through electrophilic aromatic substitution or other suitable methods to introduce the dimethylphenyl moiety.
Introduction of the Sulfanylacetamide Group: This involves the reaction of the intermediate compound with a sulfanylacetamide precursor, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to develop new compounds with desired properties.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biochemical pathways, leading to changes in cellular processes.
Molecular Targets: Identifying the exact molecular targets would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: A closely related compound with slight structural variations.
Benzothieno Pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfanylacetamide Derivatives: Compounds featuring the sulfanylacetamide group with different aromatic or heterocyclic cores.
Uniqueness
N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-11-7-12(2)9-13(8-11)21-16(24)10-26-20-22-18(25)17-14-5-3-4-6-15(14)27-19(17)23-20/h7-9H,3-6,10H2,1-2H3,(H,21,24)(H,22,23,25) |
InChI Key |
VJDHXHDDNHWGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C |
Origin of Product |
United States |
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